3-Bromo-2,6-diiodoanisole
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Overview
Description
3-Bromo-2,6-diiodoanisole is an organic compound with the molecular formula C7H5BrI2O It is a derivative of anisole, where the hydrogen atoms at positions 3, 2, and 6 of the benzene ring are substituted by bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-diiodoanisole typically involves the halogenation of anisole. One common method is the sequential iodination and bromination of anisole. The process begins with the iodination of anisole using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. This reaction introduces iodine atoms at the 2 and 6 positions of the benzene ring. The resulting 2,6-diiodoanisole is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of phase-transfer catalysts and other advanced techniques can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-diiodoanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
3-Bromo-2,6-diiodoanisole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-diiodoanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromoanisole: Similar in structure but lacks the iodine atoms.
2,6-Diiodoanisole: Lacks the bromine atom and has distinct chemical properties and uses.
3-Iodo-2,6-dibromoanisole: An isomer with different positions of bromine and iodine atoms, leading to different reactivity and applications.
Uniqueness
3-Bromo-2,6-diiodoanisole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H5BrI2O |
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Molecular Weight |
438.83 g/mol |
IUPAC Name |
1-bromo-2,4-diiodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrI2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
InChI Key |
AFYVNEXCQUDMLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1I)Br)I |
Origin of Product |
United States |
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